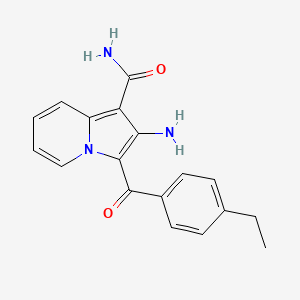

Tert-butyl 5-bromo-4-methylpyridin-2-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

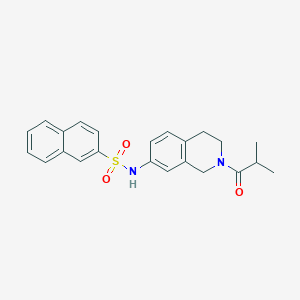

The synthesis of this compound involves the reaction of a suitable precursor with tert-butyl isocyanate. The specific synthetic route may vary, but it typically includes the introduction of the bromine substituent and the methoxycarbonyl group onto the pyridine ring. Detailed synthetic procedures can be found in relevant literature .

Aplicaciones Científicas De Investigación

Oxidation Processes and Byproduct Formation

Tert-butyl compounds, such as methyl tert-butyl ether (MTBE), undergo oxidation through processes like ozonation and advanced oxidation processes (AOPs) involving ozone/hydrogen peroxide. These methods are effective in degrading MTBE in water treatment settings, leading to the formation of various degradation products, including tert-butyl alcohol (TBA) and formaldehyde. The efficiency of MTBE elimination and the potential formation of disinfection byproducts like bromate under different conditions highlight the relevance of understanding the reaction kinetics and pathways for environmental and water treatment applications (Acero et al., 2001).

Synthesis and Chemical Reactions

Tert-butyl compounds play a crucial role in synthetic chemistry, including the preparation and reactions of various compounds. For instance, the synthesis of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate through Diels-Alder reactions demonstrates the versatility of tert-butyl compounds in facilitating complex chemical transformations. These reactions are essential for developing new materials and molecules with potential applications in pharmaceuticals, materials science, and organic synthesis (Padwa et al., 2003).

Photovoltaic Applications

The addition of tert-butylpyridine to electrolytes in dye-sensitized solar cells significantly influences their performance. This modification leads to an increase in open-circuit potential and electron lifetime, highlighting the impact of tert-butyl compounds on the efficiency of solar energy conversion technologies. Understanding the role of these additives can help in the design of more efficient and stable solar cells (Boschloo et al., 2006).

Environmental Impact and Degradation

Research on the degradation pathways of tert-butyl compounds, like MTBE during the UV/H2O2 process, provides insight into the environmental impact of these compounds. Identifying the primary byproducts and understanding their fate in the environment are crucial for assessing the ecological safety and designing effective remediation strategies for pollutants derived from tert-butyl compounds (Stefan et al., 2000).

Genotoxicity Assessment

Studies on the genotoxic effects of compounds like methyl-tert-butyl ether (MTBE) and its associated compounds (BTEX) using the comet assay in human lymphocytes provide valuable information on the potential health risks associated with exposure to these chemicals. Understanding their genotoxic potential is essential for risk assessment and the development of safety guidelines (Chen et al., 2008).

Propiedades

IUPAC Name |

tert-butyl N-(5-bromo-4-methylpyridin-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-7-5-9(13-6-8(7)12)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZJLIDBVAZFBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2700421.png)

![2-((1-(2-hydroxy-3-(4-methoxyphenoxy)propyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione hydrochloride](/img/structure/B2700423.png)

![5-chloro-2-methoxy-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2700426.png)

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2700427.png)

![5-((2,4-Dichlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2700431.png)

![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2700434.png)

![N-{3-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(4-methylphenyl)urea](/img/structure/B2700436.png)

![2-(2-(3-methoxyphenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2700437.png)

![2-benzyl-3-[(E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]quinoxaline](/img/structure/B2700438.png)

![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2700442.png)